molecular formula C22H24N4O2S2 B11246092 2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B11246092
M. Wt: 440.6 g/mol
InChI Key: VNMXRJYOONODNR-UHFFFAOYSA-N
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Description

2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a piperidine ring

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-7-6-8-17(13-16)28-2)18-9-10-19(25-24-18)29-14-20(27)26-11-4-3-5-12-26/h6-10,13H,3-5,11-12,14H2,1-2H3

InChI Key

VNMXRJYOONODNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. The final step involves the attachment of the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or pyridazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazole and pyridazine rings.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is not well-understood. it is likely to interact with molecular targets such as enzymes or receptors due to its complex structure. The thiazole and pyridazine rings may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another anticancer agent with a thiazole ring.

    Ixabepilone: Contains a thiazole ring and is used in cancer treatment.

Uniqueness

2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of thiazole, pyridazine, and piperidine rings in its structure. This combination may confer unique biological activities and chemical reactivity compared to other compounds.

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